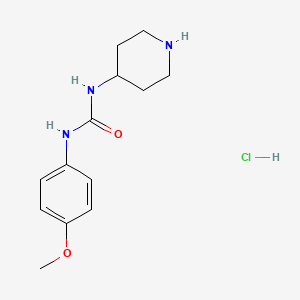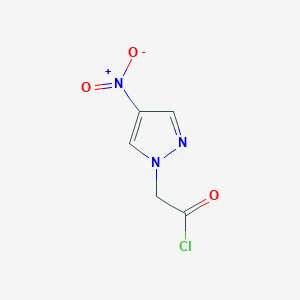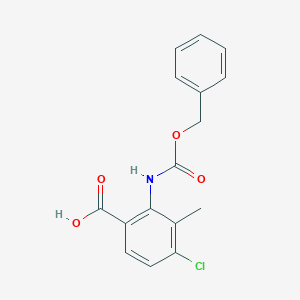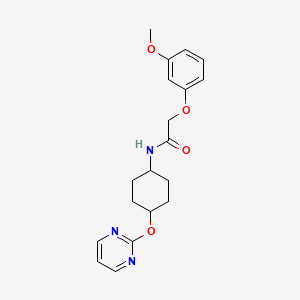
N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as TAK-915, is a small molecule that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 acts as a selective antagonist of the GABA-A α5 receptor subtype, which is involved in cognitive function and memory.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide acts as a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus and is involved in cognitive function and memory. By blocking this receptor subtype, N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide enhances the activity of other receptors that are involved in memory formation, such as the NMDA receptor (Yamamoto et al., 2015).
Biochemical and physiological effects:
In addition to its effects on cognitive function, N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been shown to have other biochemical and physiological effects. For example, a study published in the Journal of Pharmacology and Experimental Therapeutics showed that N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide increased the release of acetylcholine in the prefrontal cortex, which is involved in attention and working memory (Kawaura et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide as a research tool is its selectivity for the GABA-A α5 receptor subtype, which allows for more precise manipulation of this receptor subtype in animal models. However, one limitation is that N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has a relatively short half-life in vivo, which may limit its usefulness in certain experimental paradigms (Yamamoto et al., 2015).
Orientations Futures
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. One area of interest is the development of more potent and selective analogs of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide that could be used as therapeutic agents. Another area of interest is the investigation of the long-term effects of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide on cognitive function and memory in animal models. Additionally, studies could explore the potential of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide in combination with other drugs or therapies for cognitive disorders.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process has been described in detail in a patent application by Takeda Pharmaceutical Company Limited (WO 2017/011412 A1).
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been the subject of several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. One study published in the journal Neuropharmacology demonstrated that N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide improved cognitive function in rats with impaired memory, suggesting that it could be a promising treatment for cognitive disorders (Yamamoto et al., 2015).
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-5-6-14(21-2)13(8-11)18-17(20)10-12-9-15(22-19-12)16-4-3-7-23-16/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMSHJQMBKSNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2791663.png)

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)
![1-(4-fluorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2791671.png)
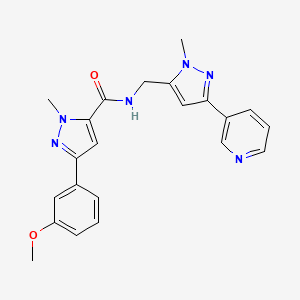
![N-(4-(tert-butyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2791673.png)
![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride](/img/structure/B2791675.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)
![Methyl (2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate](/img/structure/B2791679.png)
